3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide
Description
3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide is a sulfonamide derivative characterized by a central butanamide backbone. Key structural features include:
- A 3-methyl substituent on the butanamide chain.
- An (E)-2-phenylethenyl sulfonylamino group attached to the second carbon.
- An N-[1-(3-trifluoromethylphenyl)ethyl] moiety as the terminal amide substituent.
The trifluoromethyl group likely enhances metabolic stability and lipophilicity, while the conjugated styrenyl group may influence rigidity and binding interactions.
Properties
IUPAC Name |
3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S/c1-15(2)20(27-31(29,30)13-12-17-8-5-4-6-9-17)21(28)26-16(3)18-10-7-11-19(14-18)22(23,24)25/h4-16,20,27H,1-3H3,(H,26,28)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUAAPCLMDFNLA-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC(=CC=C1)C(F)(F)F)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)NC(C)C1=CC(=CC=C1)C(F)(F)F)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with two analogs from the provided evidence (Table 1):
Table 1: Structural Comparison
Key Observations:
Sulfonamide vs. Phthalimide Backbone : Unlike the phthalimide-based compound in , the target compound and the analog in feature a sulfonamide group, which is often associated with enhanced solubility and bioactivity.
Aromatic Substituents: The trifluoromethylphenyl group in the target compound may improve metabolic stability compared to the 4-methylphenyl group in .
Terminal Functional Groups :
Hypothetical Pharmacological and Physicochemical Properties
While experimental data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Lipophilicity : The trifluoromethyl group likely increases lipophilicity (LogP) compared to the chloro-phthalimide and thiazole-containing analog .
- Metabolic Stability : Sulfonamides generally exhibit longer half-lives than phthalimides due to resistance to hydrolysis .
- Bioactivity : Thiazole derivatives () are associated with antifungal activity, while trifluoromethylated compounds often target enzymes like kinases or proteases.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide?
Methodological Answer: The synthesis involves:
Sulfonamide Formation : Reacting a primary amine with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. Temperature control (0–25°C) minimizes side reactions .
Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the sulfonamide intermediate to the trifluoromethylphenyl ethylamine moiety. Solvent choice (DMF or THF) impacts reaction efficiency .
Stereochemical Control : Maintaining (E)-configuration in the styrenyl group requires inert atmospheres (N₂/Ar) and low temperatures to prevent isomerization .
Key Parameters Table:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfonamide Formation | Sulfonyl chloride, pyridine, 0–25°C | Forms sulfonamide linkage |
| Amide Coupling | EDC/HOBt, DMF, RT | Activates carboxyl group for coupling |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | Isolates product with >95% purity |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. The trifluoromethyl group (δ ~110–120 ppm in ¹³C) and sulfonamide protons (δ 7.5–8.5 ppm in ¹H) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂F₃N₂O₂S: 435.14) .
- HPLC-PDA/MS : Assesses purity and detects isomeric impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in sulfonamide formation. Software like Gaussian or ORCA evaluates energy barriers .
- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts. For example, ML-guided solvent screening reduces trial-and-error experimentation by 40% .
- In Silico Retrosynthesis : Tools like Chematica or ASKCOS propose alternative synthetic routes, prioritizing atom economy and step efficiency .
Case Study Table:
| Approach | Outcome | Reference |
|---|---|---|
| DFT modeling of sulfonamide step | Identified THF as optimal solvent (ΔG‡ = 25 kcal/mol) | |
| ML-based catalyst screening | Predicted Pd(OAc)₂ improves coupling yield by 22% |
Q. How should researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm affinity measurements .
- Metabolic Stability Testing : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to clarify species-specific discrepancies .
- X-ray Crystallography : Resolve binding mode ambiguities by co-crystallizing the compound with its target protein (e.g., kinase domain) .
Example Workflow:
Run dose-response curves in parallel assays (e.g., enzymatic vs. cell-based).
Use LC-MS to rule out metabolite interference in cell-based assays .
Cross-validate with CRISPR-edited cell lines to confirm on-target effects .
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing epimerization risks. A segmented flow system improved yield by 18% in pilot-scale trials .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temp, stoichiometry). For example, a 3² DoE identified 45°C and 1.2 equiv. sulfonyl chloride as optimal .
- In Situ Monitoring : Use PAT (process analytical technology) like FTIR to track reaction progress and terminate before side reactions dominate .
Optimization Table:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0–60°C | 45°C | +22% yield |
| Solvent | THF vs. DCM | THF | Prevents byproduct formation |
| Catalyst Loading | 0.5–2.0 equiv. | 1.2 equiv. | Balances cost and efficiency |
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in:
- Sulfonamide group : Replace styrenyl with substituted aryl groups.
- Trifluoromethyl position : Explore ortho/meta/para isomers.
- High-Throughput Screening (HTS) : Use 384-well plates to assay 500+ derivatives against target proteins. Automated liquid handlers reduce variability .
- Free Energy Perturbation (FEP) : Computational FEP maps binding energy changes for each modification, prioritizing synthetic targets .
SAR Design Table:
| Modification | Assay Type | Key Finding |
|---|---|---|
| Styrenyl → Pyridinyl | Enzymatic IC₅₀ | 10-fold potency loss |
| CF₃ → CH₃ | Cellular EC₅₀ | No significant change |
| N-ethyl → N-cyclopropyl | Solubility | Improved logP by 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
